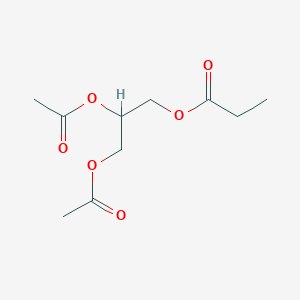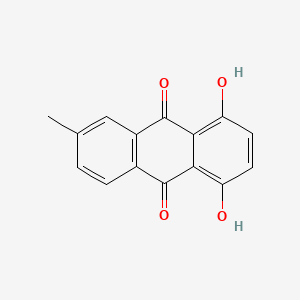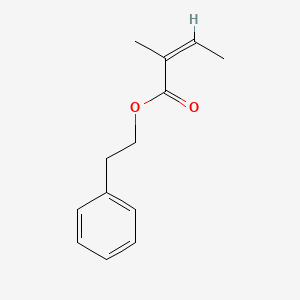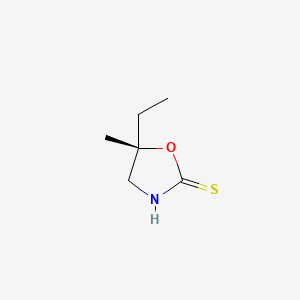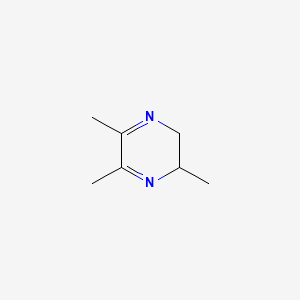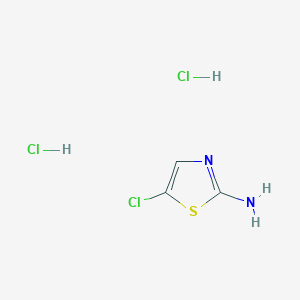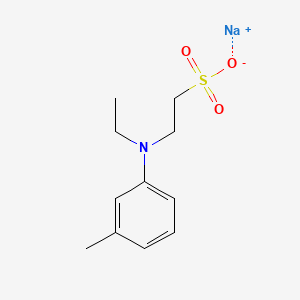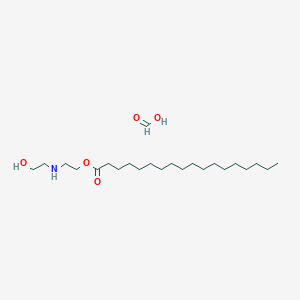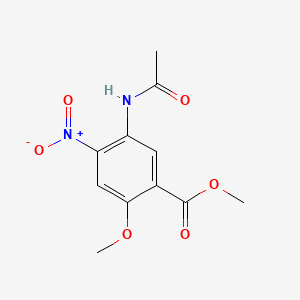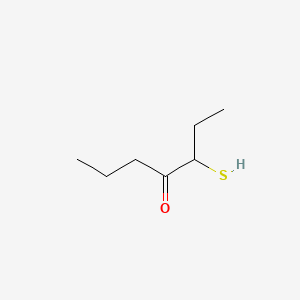
3-Mercaptoheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptoheptan-4-one is an organic compound characterized by the presence of a thiol group (-SH) and a ketone group (C=O) within its molecular structure. This compound is known for its distinctive sulfurous odor and is often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Mercaptoheptan-4-one can be synthesized through several methods. One common approach involves the reaction of heptan-4-one with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Mercaptoheptan-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Alkylated thiols and thioethers.
Aplicaciones Científicas De Investigación
3-Mercaptoheptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flavors and fragrances, as well as in the formulation of certain pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Mercaptoheptan-4-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. This interaction can affect cellular pathways and biochemical processes, making the compound useful in both research and therapeutic contexts.
Comparación Con Compuestos Similares
- 3-Mercaptohexan-4-one
- 3-Mercaptooctan-4-one
- 4-Mercaptoheptan-3-one
Comparison: 3-Mercaptoheptan-4-one is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a different reactivity profile and odor characteristics, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
63458-78-6 |
|---|---|
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
3-sulfanylheptan-4-one |
InChI |
InChI=1S/C7H14OS/c1-3-5-6(8)7(9)4-2/h7,9H,3-5H2,1-2H3 |
Clave InChI |
FUMNWNPDMTVHCC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



